(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate
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Overview
Description
“(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3091. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.Molecular Structure Analysis
The molecular structure of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” is based on its molecular formula, C11H22N2O21. However, I couldn’t find detailed information on its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” are not well-documented in the available sources.Scientific Research Applications
Stereoselective Syntheses
Research involving compounds with structural similarities, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, focuses on stereoselective syntheses. These processes yield specific isomers of a compound, which is crucial in the development of pharmaceuticals and materials with desired properties (Boev et al., 2015).
Synthetic Intermediates
Compounds like tert-butyl 4-oxopiperidine-1-carboxylate serve as promising synthons for preparing diverse piperidine derivatives. Such derivatives are valuable in synthesizing various biologically active molecules and could be applied in medicinal chemistry (Moskalenko & Boev, 2014).
Chiral Solvating Agents
Research has also explored the use of similar compounds in NMR spectroscopy. For example, specific diketopiperazines have been investigated for their chiral solvating properties, aiding in the enantiomeric resolution of compounds via NMR, an essential technique in organic synthesis and pharmaceutical research (Wagger et al., 2007).
Safety And Hazards
There is no specific information available on the safety and hazards of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate”.
Future Directions
The future directions of “(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate” are not clear from the available information.
properties
IUPAC Name |
tert-butyl (2R,3R)-2,3-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Tert-butyl 2,3-dimethylpiperazine-1-carboxylate |
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